molecular formula C19H20N2OS B12714644 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- CAS No. 89516-42-7

1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)-

Cat. No.: B12714644
CAS No.: 89516-42-7
M. Wt: 324.4 g/mol
InChI Key: JWCOQBFSAJVYGW-UHFFFAOYSA-N
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Description

1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is a complex organic compound that features a phenothiazine moiety and a pyrrolidine ring. Compounds containing phenothiazine are known for their diverse pharmacological activities, including antipsychotic and antihistaminic properties. The presence of the pyrrolidine ring can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common route might include:

    Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.

    Attachment of the propanone group: This step might involve Friedel-Crafts acylation using propanoyl chloride.

    Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.

    Substitution: Nucleophilic substitution can occur at the pyrrolidine ring or the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenothiazine sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses due to its structural similarity to known pharmacologically active compounds.

    Industry: Possible applications in materials science or as intermediates in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- would likely involve interactions with specific molecular targets, such as receptors or enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which could influence its pharmacological effects. The pyrrolidine ring might affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

    Promethazine: Another phenothiazine derivative with antihistaminic properties.

    Procyclidine: A compound with a pyrrolidine ring used as an antiparkinsonian agent.

Uniqueness

1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is unique due to the combination of the phenothiazine and pyrrolidine moieties, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

89516-42-7

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

1-(10H-phenothiazin-2-yl)-3-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C19H20N2OS/c22-17(9-12-21-10-3-4-11-21)14-7-8-19-16(13-14)20-15-5-1-2-6-18(15)23-19/h1-2,5-8,13,20H,3-4,9-12H2

InChI Key

JWCOQBFSAJVYGW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3

Origin of Product

United States

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